molecular formula C14H13BrO3 B13935012 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13935012
M. Wt: 309.15 g/mol
InChI Key: OCWGUEYNDLLUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an ethyl ester group at the 2nd position of the naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester typically involves the bromination of 4-methoxy-2-naphthalenecarboxylic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification is then performed using ethanol and a strong acid catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 6-amino-4-methoxy-2-naphthalenecarboxylic acid ethyl ester.

    Reduction: 6-Bromo-4-methoxy-2-naphthalenemethanol.

    Hydrolysis: 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid.

Scientific Research Applications

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to the combination of its bromine, methoxy, and ethyl ester groups. This combination imparts specific chemical and physical properties that make it suitable for various applications in organic synthesis and scientific research. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s electronic properties .

Properties

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

ethyl 6-bromo-4-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H13BrO3/c1-3-18-14(16)10-6-9-4-5-11(15)8-12(9)13(7-10)17-2/h4-8H,3H2,1-2H3

InChI Key

OCWGUEYNDLLUAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.